molecular formula C26H30ClN3O2S B2827960 N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide CAS No. 631859-21-7

N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide

Cat. No.: B2827960
CAS No.: 631859-21-7
M. Wt: 484.06
InChI Key: MFDISVMGGKXHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound featuring a benzamide core linked to a thiophene ring, which is further substituted with a chlorophenyl group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base such as potassium carbonate to form 4-chlorobenzylpiperazine.

    Thiophene Derivative Synthesis: The thiophene ring is synthesized through a multi-step process involving the formation of 4,5-dimethylthiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride.

    Coupling Reaction: The piperazine intermediate is then coupled with the thiophene derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Final Benzamide Formation: The final step involves the reaction of the coupled product with benzoyl chloride in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.

Biology and Medicine

In biological and medicinal research, N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The piperazine moiety is known to enhance binding affinity to certain receptors, while the thiophene ring can interact with hydrophobic pockets in proteins. This compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-(2-hydroxyethyl)piperazin-1-yl)acetamide
  • N-(3-(4-chlorophenyl)-4,5-dimethylthiophen-2-yl)acetamide

Uniqueness

Compared to similar compounds, N-(3-((4-chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-4,5-dimethylthiophen-2-yl)benzamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. The presence of both the piperazine and thiophene moieties in the same molecule is relatively rare, providing a unique scaffold for drug development.

This detailed overview highlights the significance and potential applications of this compound in various fields of research and industry

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5-dimethylthiophen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30ClN3O2S/c1-18-19(2)33-26(28-25(32)21-6-4-3-5-7-21)23(18)24(20-8-10-22(27)11-9-20)30-14-12-29(13-15-30)16-17-31/h3-11,24,31H,12-17H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFDISVMGGKXHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CCO)NC(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.